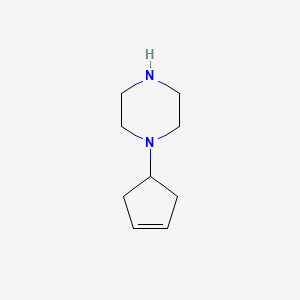
Emtricitabine Diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emtricitabine Diphosphate is a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. It is a cytidine analogue that inhibits the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA . This compound is a key component in various antiretroviral therapies and is often used in combination with other antiretroviral agents to enhance its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Diphosphate involves multiple steps, starting from the precursor cytidine. The process includes fluorination, thiolation, and phosphorylation reactions. The key steps are:
Thiolation: The replacement of an oxygen atom with a sulfur atom to form the thiacytidine structure.
Phosphorylation: The addition of phosphate groups to form the diphosphate ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Emtricitabine Diphosphate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl groups to carbonyl groups.
Reduction: Reduction of the carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products: The major products formed from these reactions include various phosphorylated derivatives and analogues of Emtricitabine .
Scientific Research Applications
Emtricitabine Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleoside analogues and their interactions with enzymes.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Integral in the formulation of antiretroviral drugs for the treatment of HIV/AIDS.
Industry: Utilized in the production of pharmaceutical formulations and diagnostic reagents.
Mechanism of Action
Emtricitabine Diphosphate exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It is phosphorylated to its active form, Emtricitabine 5’-triphosphate, which competes with deoxycytidine 5’-triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further elongation and viral replication .
Comparison with Similar Compounds
Tenofovir Diphosphate: Another nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine.
Rilpivirine: A non-nucleoside reverse transcriptase inhibitor often used in combination therapies.
Uniqueness: Emtricitabine Diphosphate is unique due to its high potency, low toxicity, and ability to be used in combination with other antiretroviral agents. Its structural similarity to cytidine allows it to effectively inhibit the reverse transcriptase enzyme, making it a crucial component in HIV treatment regimens .
Properties
CAS No. |
156317-15-6 |
|---|---|
Molecular Formula |
C8H12FN3O9P2S |
Molecular Weight |
407.202 |
IUPAC Name |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H12FN3O9P2S/c9-4-1-12(8(13)11-7(4)10)5-3-24-6(20-5)2-19-23(17,18)21-22(14,15)16/h1,5-6H,2-3H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t5-,6+/m0/s1 |
InChI Key |
YHEXYGDBYGETOF-NTSWFWBYSA-N |
SMILES |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
Synonyms |
(2R-cis)-Mono[[5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester Diphosphoric Acid; 1,3-Oxathiolane, Diphosphoric Acid Deriv.; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one](/img/structure/B571308.png)
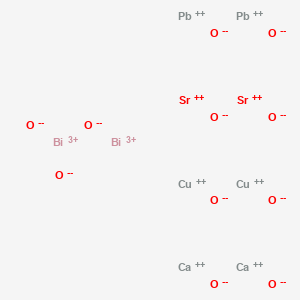

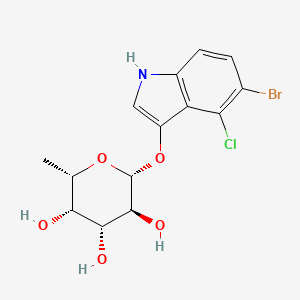
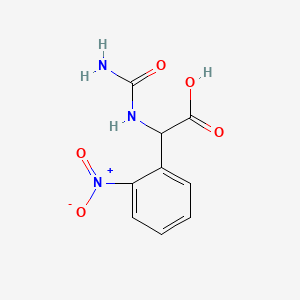

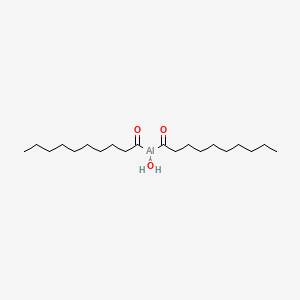
![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)
![(2S,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B571320.png)
